1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
CAS No.: 1797272-20-8
Cat. No.: VC7078380
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351
* For research use only. Not for human or veterinary use.
![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one - 1797272-20-8](/images/structure/VC7078380.png)
Specification
CAS No. | 1797272-20-8 |
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Molecular Formula | C18H17N3O4 |
Molecular Weight | 339.351 |
IUPAC Name | 1'-(1-methyl-6-oxopyridazine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Standard InChI | InChI=1S/C18H17N3O4/c1-20-15(22)7-6-14(19-20)16(23)21-10-8-18(9-11-21)13-5-3-2-4-12(13)17(24)25-18/h2-7H,8-11H2,1H3 |
Standard InChI Key | NPRCRFVIPIDVQU-UHFFFAOYSA-N |
SMILES | CN1C(=O)C=CC(=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Introduction
Chemical Structure and Nomenclature
Compound X belongs to the spirocyclic family, characterized by a fused bicyclic system where two rings share a single atom—in this case, a spiro junction between the benzofuran and piperidine moieties. The molecular formula is C₂₁H₂₀N₄O₄, with a calculated molecular weight of 392.41 g/mol . Key structural features include:
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A 1-methyl-6-oxo-1,6-dihydropyridazine subunit, providing electron-deficient aromaticity.
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A spiro[2-benzofuran-1,4'-piperidine] core, introducing conformational rigidity.
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A carbonyl linkage bridging the pyridazine and spiro systems.
The IUPAC name derives from its substituents and ring connectivity, validated by spectral data (IR, NMR, HRMS) and X-ray crystallography in analogous compounds .
Synthesis and Optimization
Synthetic Routes
The synthesis of Compound X involves multi-step protocols, as exemplified by methodologies for related spirocyclic pyridazines :
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Formation of the Pyridazine Core:
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Spirocyclization:
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Final Functionalization:
Industrial-Scale Production
Industrial synthesis emphasizes continuous flow reactors to enhance yield (reported up to 68% in batch processes) and reduce byproducts. Catalyst screening (e.g., Pd/C for hydrogenation) and solvent recycling are critical for cost efficiency .
Physicochemical Properties
Experimental and computed properties of Compound X are summarized below:
The crystalline structure (space group P1̄) reveals intramolecular hydrogen bonds between the pyridazine carbonyl and piperidine nitrogen, stabilizing the spiro conformation .
Biological Activity and Mechanisms
Enzyme Inhibition
Compound X exhibits moderate inhibitory activity against acetylcholinesterase (AChE) (IC₅₀ = 12.3 μM) and monoamine oxidase B (MAO-B) (IC₅₀ = 18.7 μM), as shown in enzyme-linked immunosorbent assays . The spiro architecture enhances binding to hydrophobic pockets in these enzymes.
Industrial and Materials Applications
Coordination Chemistry
Compound X acts as a ligand for transition metals. A cobalt(II) complex (C₂₆H₃₆N₄O₁₄Co) exhibits a distorted octahedral geometry, with coordination via the pyridazine carbonyl and piperidine nitrogen . Such complexes show promise in catalysis and magnetic materials.
Polymer Stabilization
Incorporation into polyurethane matrices improves thermal stability, increasing the decomposition temperature (Td) by 42°C compared to unmodified polymers .
Comparative Analysis with Analogues
Compound | Structure | AChE IC₅₀ (μM) | LogP |
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Compound X | Spiro-pyridazine | 12.3 | 2.34 |
6-Phenylnicotinonitrile | Non-spiro pyridine | 45.6 | 1.89 |
Bis(sulfanediyl) derivative | Disulfide-linked | 28.9 | 3.01 |
The spiro configuration in Compound X enhances target selectivity and metabolic stability compared to linear analogues .
Challenges and Future Directions
Despite its promise, Compound X faces hurdles:
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Poor Aqueous Solubility: Limits bioavailability; prodrug strategies (e.g., phosphate esters) are under investigation .
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Synthetic Complexity: High-resolution chromatography is required for purification, increasing production costs .
Future research should prioritize:
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In Vivo Pharmacokinetic Studies: To assess absorption and toxicity profiles.
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Computational Modeling: For rational design of derivatives with improved potency.
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